(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone
Overview
Description
(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone is a chemical compound with a complex structure that includes both chlorinated and hydroxylated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone typically involves the reaction of 2,3-dichlorophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction can be represented as follows:
2,3-Dichlorophenol+Benzoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of (2,3-Dichloro-4-oxophenyl)(phenyl)methanone.
Reduction: Formation of (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of UV-absorbing materials and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorinated phenyl group can interact with hydrophobic regions. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Fenhexamid: A fungicide with a similar chlorinated phenyl structure.
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone: Another compound with a hydroxylated phenyl group.
Uniqueness
(2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both chlorinated and hydroxylated phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
(2,3-dichloro-4-hydroxyphenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-9(6-7-10(16)12(11)15)13(17)8-4-2-1-3-5-8/h1-7,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNGDHMKPZILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554275 | |
Record name | (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62967-12-8 | |
Record name | (2,3-Dichloro-4-hydroxyphenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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